8-Phenylimidazo[1,2-a]pyrazine; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylimidazo[1,2-a]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . It acts as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines has been a subject of interest in recent years due to their potential applications in various fields . The synthetic methods for these compounds are mainly based on the pattern and position of the substitution .Molecular Structure Analysis
The molecular structure of 8-Phenylimidazo[1,2-a]pyrazine is characterized by the presence of a phenyl group at the 8-position of the imidazo[1,2-a]pyrazine core . This core structure is a fused ring system containing an imidazole ring and a pyrazine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines, including 8-Phenylimidazo[1,2-a]pyrazine, exhibit a range of reactivities due to their unique structural features . The reactivity of these compounds can be influenced by the pattern and position of the substitution .Scientific Research Applications
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug discovery. Researchers have made significant progress in developing synthetic methods for this compound. Its reactivity and multifarious biological activity make it an attractive candidate for drug development . The position and pattern of substitution play a crucial role in determining its properties.
Antimicrobial Properties
The synthesis of imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives has shown promise in antimicrobial evaluation. This motif serves as a lead structure for novel drug discovery, emphasizing its potential in combating infectious diseases .
CDK9 Inhibition
Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. Among these, derivatives with pyridin-4-yl in position 2 and benzyl in position 3 of imidazo[1,2-a]pyrazine exhibit potent CDK9 inhibitory activity. Their IC50 value of 0.16 µM highlights their potential in cancer therapy .
Future Directions
properties
IUPAC Name |
8-phenylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNHJWWYANDCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenylimidazo[1,2-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.